An In-depth Technical Guide to the Physicochemical Properties of 3-(9H-carbazol-9-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(9H-carbazol-9-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(9H-carbazol-9-yl)propanoic acid is a carboxylic acid derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the physicochemical properties of 3-(9H-carbazol-9-yl)propanoic acid, along with detailed experimental protocols for its synthesis and characterization, and insights into its potential role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(9H-carbazol-9-yl)propanoic acid is presented below. It is important to note that while several computed values are available, experimentally determined data for some properties remain to be reported in the literature.
Table 1: General and Physicochemical Properties of 3-(9H-carbazol-9-yl)propanoic acid
| Property | Value | Source |
| IUPAC Name | 3-(9H-carbazol-9-yl)propanoic acid | [PubChem][1] |
| Synonyms | 3-Carbazol-9-yl-propionic acid, 9-Carbazolepropionic acid | [PubChem][1], [Santa Cruz Biotechnology][2] |
| CAS Number | 6622-54-4 | [PubChem][1], [Santa Cruz Biotechnology][2] |
| Molecular Formula | C₁₅H₁₃NO₂ | [PubChem][1], [Santa Cruz Biotechnology][2] |
| Molecular Weight | 239.27 g/mol | [PubChem][1], [Santa Cruz Biotechnology][2] |
| Melting Point | Not experimentally reported. | |
| Boiling Point | Not experimentally reported. | |
| pKa | Not experimentally reported. | |
| LogP (calculated) | 2.8 | [PubChem][1] |
| Topological Polar Surface Area (TPSA) | 42.2 Ų | [PubChem][1] |
Table 2: Crystallographic Data for 3-(9H-carbazol-9-yl)propanoic acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Lengths | a = 13.033(3) Å, b = 5.7990(12) Å, c = 31.258(6) Å |
| Cell Angles | α = 90°, β = 94.88(3)°, γ = 90° |
| Volume | 2352.1(8) ų |
| Z | 8 |
| Density (calculated) | 1.349 Mg/m³ |
Source: [Kaur et al., 2016][3]
Experimental Protocols
Synthesis of 3-(9H-carbazol-9-yl)propanoic acid
While a specific, detailed protocol for the synthesis of 3-(9H-carbazol-9-yl)propanoic acid is not available in a single source, the following procedure is a well-established method for the N-alkylation of carbazole with a propanoic acid synthon. This protocol is adapted from general procedures for similar carbazole derivatives.
Materials:
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Carbazole
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3-Bromopropanoic acid
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
Deprotonation of Carbazole: To a solution of carbazole (1.0 eq) in anhydrous DMF or THF, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
N-Alkylation: To the resulting mixture, add a solution of 3-bromopropanoic acid (1.2 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by the slow addition of water. If DMF was used, dilute the mixture with a larger volume of water and extract with ethyl acetate. If THF was used, the solvent can be removed under reduced pressure before extraction.
-
Purification: Wash the combined organic layers with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 3-(9H-carbazol-9-yl)propanoic acid.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show characteristic signals for the aromatic protons of the carbazole ring system and the aliphatic protons of the propanoic acid chain.
-
¹³C NMR: A broadband-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Characteristic absorption bands are expected for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, C-N stretching, and the characteristic broad O-H and C=O stretching of the carboxylic acid group.
3. Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern of the compound using a mass spectrometer. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule.
Biological Context and Signaling Pathways
Carbazole derivatives are known to exhibit a wide range of biological activities, with many demonstrating potent anti-cancer properties. The 3-(9H-carbazol-9-yl)propanoic acid scaffold is a key component of molecules that have been identified as inhibitors of crucial enzymes involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and Signal Transducer and Activator of Transcription 3 (STAT3).[4]
DNMT1 Inhibition Signaling Pathway
DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant DNA hypermethylation, often catalyzed by DNMT1, can lead to the silencing of tumor suppressor genes, contributing to tumorigenesis.[5] Small molecule inhibitors can block the active site of DNMT1, preventing the transfer of methyl groups to DNA. This can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells.
Caption: DNMT1 Inhibition Pathway.
STAT3 Signaling Pathway
The STAT3 signaling pathway is frequently overactive in many types of cancer and plays a critical role in tumor cell proliferation, survival, and metastasis.[6][7][8] Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes that promote cancer progression. Carbazole derivatives have been shown to inhibit this pathway, often by targeting the SH2 domain of STAT3, which is crucial for its dimerization and activation.[9]
Caption: STAT3 Signaling Pathway Inhibition.
Conclusion
3-(9H-carbazol-9-yl)propanoic acid represents a valuable chemical entity with significant potential in drug discovery, particularly in the development of anti-cancer agents. This technical guide has provided a comprehensive summary of its known physicochemical properties, a detailed, adaptable protocol for its synthesis and characterization, and an overview of its biological context as an inhibitor of the DNMT1 and STAT3 signaling pathways. Further experimental investigation is warranted to determine key physicochemical parameters such as its melting point, boiling point, and pKa, which will be crucial for its advancement in preclinical and clinical development. The information presented herein serves as a foundational resource for researchers dedicated to exploring the therapeutic potential of this and related carbazole derivatives.
References
- 1. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
